molecular formula C19H17ClN2O2 B2384059 1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 866872-92-6

1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2384059
CAS No.: 866872-92-6
M. Wt: 340.81
InChI Key: KZUNDTAUIFWDHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic organic compound that belongs to the class of dihydropyrazine derivatives This compound is characterized by the presence of chlorobenzyl and methylbenzyl groups attached to a dihydropyrazine ring

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrazine ring: This can be achieved through the condensation of appropriate amines with diketones under controlled conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the dihydropyrazine intermediate with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the methylbenzyl group: The final step involves the alkylation of the intermediate with 4-methylbenzyl chloride under similar conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other dihydropyrazine derivatives, such as:

    1-(3-Chlorobenzyl)-4-benzyl-1,4-dihydropyrazine-2,3-dione: Similar structure but lacks the methyl group on the benzyl ring.

    1-(4-Methylbenzyl)-4-benzyl-1,4-dihydropyrazine-2,3-dione: Similar structure but lacks the chlorine atom on the benzyl ring.

The uniqueness of this compound lies in the presence of both the chlorobenzyl and methylbenzyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-14-5-7-15(8-6-14)12-21-9-10-22(19(24)18(21)23)13-16-3-2-4-17(20)11-16/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUNDTAUIFWDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.